N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine
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Overview
Description
N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine typically involves the reaction of 3-(trifluoromethyl)phenol with N,N-dimethylethanolamine under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate, and the process may involve heating the reactants to facilitate the formation of the desired product. The reaction can be represented as follows:
3-(trifluoromethyl)phenol+N,N-dimethylethanolamineK2CO3this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives with altered functional groups.
Substitution: The trifluoromethyl group or other substituents on the phenoxy ring can be replaced by different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while substitution reactions can produce a variety of substituted ethanamine derivatives.
Scientific Research Applications
N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can influence its biological activity and efficacy.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-3-(trifluoromethyl)benzamide
- N,N-Dimethyl-4-(trifluoromethyl)phenoxy)ethanamine
- N,N-Dimethyl-2-(trifluoromethyl)phenoxy)ethanamine
Uniqueness
N,N-Dimethyl-2-(3-(trifluoromethyl)phenoxy)ethanamine is unique due to the specific positioning of the trifluoromethyl group on the phenoxy ring, which imparts distinct physicochemical properties and potential applications compared to its analogs. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various scientific and industrial applications.
Properties
IUPAC Name |
N,N-dimethyl-2-[3-(trifluoromethyl)phenoxy]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c1-15(2)6-7-16-10-5-3-4-9(8-10)11(12,13)14/h3-5,8H,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYALXLYWVCFOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=CC(=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358339 |
Source
|
Record name | N,N-Dimethyl-2-[3-(trifluoromethyl)phenoxy]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001541-07-6 |
Source
|
Record name | N,N-Dimethyl-2-[3-(trifluoromethyl)phenoxy]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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